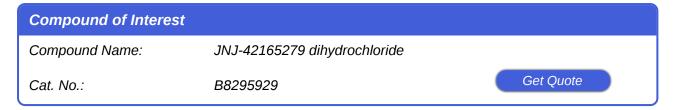


# Validating JNJ-42165279 Efficacy: A Comparative Analysis with Genetic and Pharmacological Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fatty acid amide hydrolase (FAAH) inhibitor, JNJ-42165279, with genetic models and an alternative FAAH inhibitor, PF-04457845. The data presented herein is intended to offer an objective evaluation of JNJ-42165279's efficacy, supported by experimental data from preclinical and clinical studies.

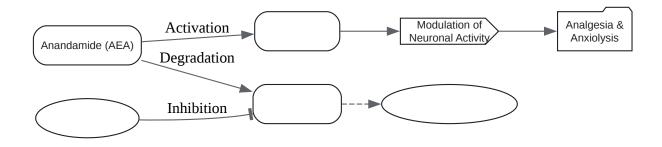
## **Executive Summary**

JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[1][2][3] By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA, oleoylethanolamide (OEA), and palmitoylethanolamide (PEA), thereby potentiating their signaling and exerting analgesic and anxiolytic effects.[2][3] This guide will delve into the preclinical efficacy of JNJ-42165279 in a neuropathic pain model, compare its conceptual validation with FAAH knockout genetic models, and contrast its performance with the alternative FAAH inhibitor, PF-04457845. Clinical trial outcomes for both compounds in relevant indications will also be presented.

# **Signaling Pathway of FAAH Inhibition**



The primary mechanism of action for JNJ-42165279 and other FAAH inhibitors is the prevention of the breakdown of fatty acid amides (FAAs), most notably anandamide. This leads to an accumulation of AEA in the synaptic cleft, enhancing the activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. This enhanced signaling is believed to underlie the therapeutic effects of FAAH inhibitors.



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Caption: Mechanism of Action of JNJ-42165279.

# Preclinical Efficacy: JNJ-42165279 in a Neuropathic Pain Model

JNJ-42165279 has demonstrated significant efficacy in the spinal nerve ligation (SNL) model of neuropathic pain in rats. This model mimics the tactile allodynia (pain from non-painful stimuli) experienced by patients with neuropathic pain.

**Experimental Data Summary:** 



Treatment Group	Dose (mg/kg, p.o.)	Paw Withdrawal Threshold (%MPE)	Onset of Action	Duration of Action
Vehicle	-	Baseline	-	-
JNJ-42165279	3	~20%	30 min	> 4 hours
JNJ-42165279	10	~50%	30 min	> 6 hours
JNJ-42165279	30	~80%	30 min	> 8 hours
JNJ-42165279	60	>90%	30 min	> 8 hours

%MPE = Maximum Possible Effect Data adapted from Keith et al., 2015.[4]

### **Genetic Model Validation: FAAH Knockout Mice**

The efficacy of targeting FAAH is supported by studies using FAAH knockout (FAAH-/-) mice. These mice, which genetically lack the FAAH enzyme, exhibit a phenotype consistent with the therapeutic goals of FAAH inhibitors.

Behavioral Phenotype of FAAH Knockout Mice:



Behavioral Test	Phenotype Observed in FAAH-/- Mice	Interpretation	
Pain Models			
Hot Plate Test	Increased latency to paw lick/jump	Reduced sensitivity to thermal pain[5]	
Formalin Test	Reduced licking/flinching behavior	Reduced inflammatory pain response[5]	
Anxiety Models			
Elevated Plus Maze	Increased time spent in open arms	Reduced anxiety-like behavior[6]	
Light-Dark Box	Increased time spent in the light compartment	Reduced anxiety-like behavior	

#### Quantitative Data from FAAH Knockout Mice Studies:

Behavioral Test	Wild-Type (WT) Mice (Mean ± SEM)	FAAH-/- Mice (Mean ± SEM)
Hot Plate Latency (sec)	10.2 ± 0.8	14.5 ± 1.2
Elevated Plus Maze (% Time in Open Arms)	25 ± 3	45 ± 4

<sup>\*</sup>p < 0.05 compared to Wild-Type mice. Data are illustrative and compiled from representative studies.[5][6]

# Comparative Analysis: JNJ-42165279 vs. PF-04457845

PF-04457845 is another well-characterized, potent, and irreversible inhibitor of FAAH. Comparing the preclinical and clinical data of these two compounds provides valuable insights into the therapeutic potential and challenges of FAAH inhibition.



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### **Preclinical Efficacy in Pain Models**

While a direct head-to-head comparison in the same animal model is not readily available in the public domain, we can compare their efficacy in different, yet relevant, models of pain.

JNJ-42165279 in Spinal Nerve Ligation (SNL) Model (Neuropathic Pain):

Dose (mg/kg, p.o.)	Reversal of Tactile Allodynia (%MPE)	
3	~20%	
10	~50%	
30	~80%	

Data adapted from Keith et al., 2015.[4]

PF-04457845 in Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain):

Dose (mg/kg, p.o.)	Reversal of Mechanical Hyperalgesia (% Reversal)
0.1	Significant reversal
1	Maximal reversal
10	Maximal reversal

Data adapted from Ahn et al., 2011.[7]

### **Clinical Trial Outcomes**

Both JNJ-42165279 and PF-04457845 have been evaluated in Phase 2 clinical trials for different indications.

JNJ-42165279 in Social Anxiety Disorder (NCT02432703):[1][8][9][10]



Outcome Measure	JNJ-42165279 (25 mg/day)	Placebo	p-value
Change from Baseline in LSAS Total Score	-29.4 (± 27.47)	-22.4 (± 23.57)	Not Significant
≥30% Improvement in LSAS Total Score	42.4%	23.6%	0.04
CGI-I "Much" or "Very Much" Improved	44.1%	23.6%	0.02

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression of Improvement.[1][8] [9][10]

PF-04457845 in Osteoarthritis Pain (NCT00981357):[11][12]

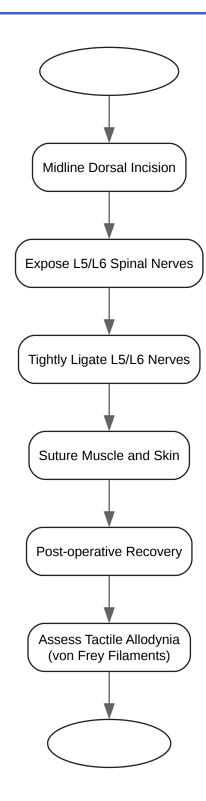
Outcome Measure	PF-04457845 (4 mg/day)	Placebo	Naproxen (500 mg b.i.d.)
Change from Baseline			
in WOMAC Pain	0.04	-	-1.13
Score			

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index. The trial was stopped for futility as PF-04457845 was not differentiated from placebo.[11][12]

# **Experimental Protocols Spinal Nerve Ligation (SNL) Model in Rats**

This protocol describes the induction of neuropathic pain through the ligation of spinal nerves, a widely used model to study tactile allodynia.





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Caption: Workflow for the Spinal Nerve Ligation (SNL) model.

Methodology:

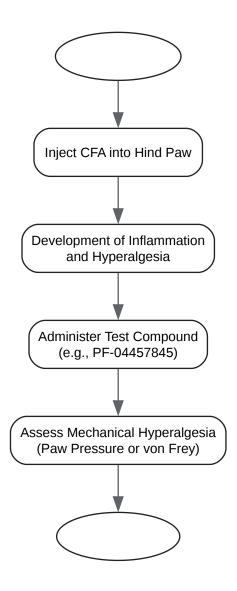


- Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Procedure: A dorsal midline incision is made to expose the L4-L6 vertebrae. The L5
  and L6 spinal nerves are isolated and tightly ligated with silk suture.
- Wound Closure: The muscle and skin layers are sutured.
- Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain.
- Behavioral Testing: Tactile allodynia is assessed at various time points post-surgery using von Frey filaments to measure the paw withdrawal threshold.

# Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This protocol details the induction of localized inflammation and hyperalgesia by injecting CFA into the paw of a rodent.





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Caption: Workflow for the Complete Freund's Adjuvant (CFA) model.

#### Methodology:

- Induction of Inflammation: A small volume of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the rat's hind paw.
- Development of Pain: This induces a localized inflammatory response, leading to edema, erythema, and hyperalgesia (increased sensitivity to pain).
- Drug Administration: The test compound (e.g., PF-04457845) or vehicle is administered orally or via another appropriate route.



 Behavioral Assessment: Mechanical hyperalgesia is measured at specified time points after drug administration using an analgesiometer to determine the paw withdrawal threshold to a mechanical stimulus.

### Conclusion

The preclinical data for JNJ-42165279 in the SNL model of neuropathic pain are promising, demonstrating a dose-dependent analgesic effect. [4] The phenotype of FAAH knockout mice, exhibiting reduced pain and anxiety-like behaviors, provides strong genetic validation for FAAH as a therapeutic target. [5][6] When compared to the alternative FAAH inhibitor PF-04457845, both compounds show robust efficacy in preclinical pain models. However, the clinical translation of these findings has been mixed. While JNJ-42165279 showed some positive signals in a Phase 2 trial for social anxiety disorder, PF-04457845 failed to demonstrate efficacy for osteoarthritis pain. [1][8][9][10][11][12] These divergent clinical outcomes underscore the complexities of translating preclinical efficacy to human patient populations and highlight the importance of continued research to understand the nuances of FAAH inhibition for different therapeutic indications.

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